molecular formula C7H4BrNO B12292409 4-Bromofuro[2,3-b]pyridine

4-Bromofuro[2,3-b]pyridine

Cat. No.: B12292409
M. Wt: 198.02 g/mol
InChI Key: FEEUJSMOKYQYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromofuro[2,3-b]pyridine is a heterocyclic compound that belongs to the class of furopyridines. It is characterized by a fused ring structure consisting of a furan ring and a pyridine ring, with a bromine atom attached at the 4-position. This compound is of significant interest in medicinal chemistry and drug discovery due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromofuro[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxide intermediates.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Catalysts such as cytochrome P450 enzymes are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Bromofuro[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromofuro[2,3-b]pyridine involves its interaction with specific molecular targets. For example, when used as a protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting its activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target protein, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

4-Bromofuro[2,3-b]pyridine can be compared with other furopyridines such as:

  • Furo[2,3-c]pyridine
  • Furo[3,2-c]pyridine
  • Furo[3,2-b]pyridine

These compounds share a similar fused ring structure but differ in the position of the nitrogen atom and other substituents. The presence of the bromine atom in this compound makes it unique, as it can undergo specific reactions that other furopyridines may not. This uniqueness can be leveraged in drug design and synthesis to achieve desired biological activities .

Properties

Molecular Formula

C7H4BrNO

Molecular Weight

198.02 g/mol

IUPAC Name

4-bromofuro[2,3-b]pyridine

InChI

InChI=1S/C7H4BrNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H

InChI Key

FEEUJSMOKYQYIR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)C=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.